

Navigating the Hazard Profile of 2-Methyl-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-5-nitrophenol**

Cat. No.: **B1294729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with **2-Methyl-5-nitrophenol** (CAS No. 5428-54-6). This document is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge to handle this chemical safely, understand its toxicological profile, and contextualize the data within standardized experimental protocols.

GHS Hazard Classification

2-Methyl-5-nitrophenol is classified as a hazardous substance under the GHS. The following tables summarize its hazard statements, corresponding classifications, and the pictograms that must be displayed on its labeling.

Table 1: GHS Hazard Statements for **2-Methyl-5-nitrophenol**

Hazard Class	Hazard Category	Hazard Statement	Code
Acute Toxicity, Oral	Category 4	Harmful if swallowed	H302
Acute Toxicity, Dermal	Category 3	Toxic in contact with skin	H311
Skin Corrosion/Irritation	Category 2	Causes skin irritation	H315
Serious Eye Damage/Eye Irritation	Category 2	Causes serious eye irritation	H319
Acute Toxicity, Inhalation	Category 4	Harmful if inhaled	H332
Specific Target Organ Toxicity, Single Exposure	Category 3	May cause respiratory irritation	H335

Source: Aggregated GHS information from multiple suppliers and databases.

Table 2: GHS Pictograms, Signal Word, and Precautionary Statements

Pictogram	Signal Word	Precautionary Statement Codes (Examples)
Danger		Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312Storage: P403+P233, P405Disposal: P501

Note: This is not an exhaustive list of precautionary statements. Always refer to the specific Safety Data Sheet (SDS) for the product being used.

Physicochemical and Toxicological Data

While specific quantitative toxicological data from studies conducted on **2-Methyl-5-nitrophenol** according to current OECD guidelines are not readily available in the public domain, the GHS classifications are derived from such data. The following table summarizes key physicochemical properties.

Table 3: Physicochemical Properties of **2-Methyl-5-nitrophenol**

Property	Value
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
Appearance	Light yellow to brown crystalline solid
Melting Point	111-115 °C
Boiling Point	180 °C at 15 mmHg
Density	~1.32 g/cm ³

Experimental Protocols for Hazard Determination

The GHS classifications for **2-Methyl-5-nitrophenol** are based on data from toxicological studies. The methodologies for these studies are standardized to ensure reproducibility and reliability. The following sections detail the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the hazards of this chemical.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to determine the GHS category for acute oral toxicity.

Methodology:

- Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined starting dose level (e.g., 300 mg/kg).^[1] The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level (5, 50, 300, 2000, or 5000 mg/kg).^[1]

- Animal Model: Healthy, young adult female rats are the preferred species. They are fasted prior to administration of the substance.
- Administration: The test substance is administered in a single dose by oral gavage.
- Observation Period: Animals are observed for a total of 14 days.^[1] Special attention is paid during the first 24 hours. All clinical signs of toxicity and mortality are recorded.
- Endpoint: The GHS classification is determined by the dose level at which mortality is observed. For example, if mortality occurs at 300 mg/kg, the substance is classified as Category 4 ("Harmful if swallowed").

Acute Dermal Toxicity (OECD Guideline 402: Acute Dermal Toxicity)

This guideline provides a method to assess the toxicity of a substance applied to the skin.

Methodology:

- Principle: The test substance is applied to the skin of a group of animals in a stepwise procedure using fixed doses.^[2]
- Animal Model: The albino rabbit is the preferred species, though rats can also be used. A small area of the animal's back is clipped free of fur.
- Administration: A single dose of the substance is applied uniformly to the prepared skin area (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.^[2]
- Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined, which then informs the GHS classification. A classification of "Toxic in contact with skin" (Category 3) corresponds to an LD50 between 200 and 1000 mg/kg body weight.

Acute Inhalation Toxicity (OECD Guideline 403: Acute Inhalation Toxicity)

This guideline is used to determine the toxicity of a substance when inhaled.

Methodology:

- Principle: Animals are exposed to the test substance, typically as a dust, vapor, or aerosol, for a defined period (usually 4 hours) in an inhalation chamber.[3][4]
- Animal Model: The rat is the preferred species. Groups of animals (typically 5 males and 5 females) are used for each concentration level.
- Administration: The concentration of the test substance in the air is carefully controlled and monitored.
- Observation Period: Following exposure, the animals are observed for at least 14 days.[3][4]
- Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.[4] An LC50 for dusts between 1 and 5 mg/L corresponds to GHS Category 4 ("Harmful if inhaled").

Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)

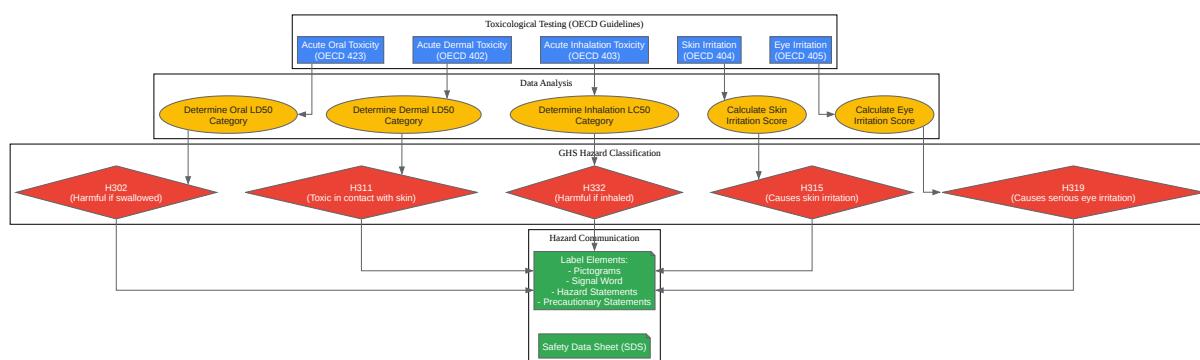
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

- Principle: The substance is applied to a small patch of skin on a single animal.[5]
- Animal Model: The albino rabbit is the recommended species.
- Administration: A 0.5 g or 0.5 mL amount of the test substance is applied to the skin and covered with a gauze patch for 4 hours.[5][6]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The observations can continue for up to 14 days to assess reversibility.[7]

- Endpoint: The severity of the skin reactions is scored. A mean score of ≥ 2.3 but < 4.0 for erythema or edema calculated across the animals is indicative of a skin irritant (Category 2). A study on a test substance conducted according to this guideline showed no evidence of corrosion or irritation, with a calculated skin irritation score of "0.00" in all tested animals.[6]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)


This guideline evaluates the potential of a substance to cause damage to the eye.

Methodology:

- Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[8]
- Animal Model: The albino rabbit is the preferred species.[8]
- Administration: A single dose (typically 0.1 mL for liquids or 0.1 g for solids) is applied.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[8] Observations can be extended up to 21 days to assess the reversibility of any effects.[9]
- Endpoint: Effects on the cornea, iris, and conjunctiva are scored. A substance is classified as an eye irritant (Category 2) if it produces reversible eye irritation within 21 days.

Visualizing the GHS Classification Workflow

The following diagram illustrates the logical flow from experimental testing to final GHS classification and labeling for a chemical substance like **2-Methyl-5-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for GHS hazard classification of a chemical.

Conclusion

The GHS hazard profile of **2-Methyl-5-nitrophenol** indicates that it is a substance with multiple hazardous properties, including acute toxicity via oral, dermal, and inhalation routes, as well as skin and eye irritation. A thorough understanding of these hazards, grounded in the principles of standardized toxicological testing, is paramount for ensuring the safety of all personnel involved in its handling and use. Researchers and drug development professionals must always consult the specific Safety Data Sheet and adhere to all recommended precautionary measures to mitigate the risks associated with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- To cite this document: BenchChem. [Navigating the Hazard Profile of 2-Methyl-5-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294729#ghs-hazard-statements-for-2-methyl-5-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com